4-{(E)-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]methyl}-N,N-dimethylaniline
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Overview
Description
4-[(E)-[2-(4,6-DIMETHYLPYRIMIDIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-N,N-DIMETHYLANILINE is a complex organic compound that belongs to the class of hydrazones It is characterized by the presence of a pyrimidine ring substituted with dimethyl groups and a hydrazone linkage to a dimethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[2-(4,6-DIMETHYLPYRIMIDIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-N,N-DIMETHYLANILINE typically involves the condensation of 4,6-dimethylpyrimidine-2-carbaldehyde with N,N-dimethylhydrazine. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[2-(4,6-DIMETHYLPYRIMIDIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-N,N-DIMETHYLANILINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-[(E)-[2-(4,6-DIMETHYLPYRIMIDIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-N,N-DIMETHYLANILINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-[(E)-[2-(4,6-DIMETHYLPYRIMIDIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-N,N-DIMETHYLANILINE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage allows it to form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with nucleic acids, potentially affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-Dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
- 1-(4,6-Dimethylpyrimidin-2-yl)-3-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazol-5-ol
- 2-(4,6-Dimethylpyrimidin-2-yl)ethanamine dihydrochloride
Uniqueness
4-[(E)-[2-(4,6-DIMETHYLPYRIMIDIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-N,N-DIMETHYLANILINE is unique due to its specific hydrazone linkage and the presence of both pyrimidine and aniline moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H19N5 |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4,6-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C15H19N5/c1-11-9-12(2)18-15(17-11)19-16-10-13-5-7-14(8-6-13)20(3)4/h5-10H,1-4H3,(H,17,18,19)/b16-10+ |
InChI Key |
BORDQVWXWCXODE-MHWRWJLKSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)N/N=C/C2=CC=C(C=C2)N(C)C)C |
Canonical SMILES |
CC1=CC(=NC(=N1)NN=CC2=CC=C(C=C2)N(C)C)C |
Origin of Product |
United States |
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